Methyl 3-(5-formylthiophen-2-YL)propanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(5-formylthiophen-2-yl)propanoate is an organic compound that belongs to the class of esters It features a thiophene ring substituted with a formyl group at the 5-position and a propanoate ester group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(5-formylthiophen-2-yl)propanoate typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-diketones with sulfur sources.
Formylation: The formyl group can be introduced via the Vilsmeier-Haack reaction, where the thiophene ring is treated with a formylating agent such as DMF and POCl3.
Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst like sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(5-formylthiophen-2-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride.
Substitution: The thiophene ring can undergo electrophilic substitution reactions, where the hydrogen atoms are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
Oxidation: Methyl 3-(5-carboxythiophen-2-yl)propanoate.
Reduction: Methyl 3-(5-hydroxymethylthiophen-2-yl)propanoate.
Substitution: Various substituted thiophene derivatives depending on the electrophile used.
Scientific Research Applications
Methyl 3-(5-formylthiophen-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 3-(5-formylthiophen-2-yl)propanoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The formyl group can participate in various biochemical reactions, while the thiophene ring can interact with hydrophobic pockets in proteins.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(5-(prop-1-yn-1-yl)thiophen-2-yl)propanoate: A structurally related compound with an acetylene group instead of a formyl group.
Methyl 3-(2-amino-5-fluoropyridin-3-yl)propanoate: Another ester with a different heterocyclic ring.
Uniqueness
Methyl 3-(5-formylthiophen-2-yl)propanoate is unique due to the presence of both a formyl group and a thiophene ring, which confer distinct chemical reactivity and potential biological activity. Its structural features make it a valuable compound for various research applications.
Properties
CAS No. |
85326-67-6 |
---|---|
Molecular Formula |
C9H10O3S |
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 3-(5-formylthiophen-2-yl)propanoate |
InChI |
InChI=1S/C9H10O3S/c1-12-9(11)5-4-7-2-3-8(6-10)13-7/h2-3,6H,4-5H2,1H3 |
InChI Key |
CXZKRTVZHMXNJD-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CCC1=CC=C(S1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.